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Genomic Structure of the Human CA6 Gene
The CA6 gene encodes a secreted zinc-dependent metalloenzyme that catalyzes the

reversible hydration of carbon dioxide. It is a member of the alpha-carbonic anhydrase family

and is uniquely expressed in serous acinar cells of the salivary glands.[1]

Genomic Location and Organization
The human CA6 gene is located on the short (p) arm of chromosome 1 at position 36.23.[1][2]

It spans a region of approximately 29,226 base pairs.[1] The specific genomic coordinates on

the most recent human genome assembly are detailed in the table below.

Parameter Value Reference

Gene Symbol CA6 HGNC:1380

Full Name Carbonic Anhydrase 6 HGNC

Cytogenetic Band 1p36.23 [1]

GRCh38/hg38 Coordinates chr1:8,945,867-8,975,092 [1]

Orientation Plus strand [1]

Exon-Intron Architecture
Based on the National Center for Biotechnology Information (NCBI) reference sequence, the

human CA6 gene consists of 10 exons.[3] This structure is broadly conserved among
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mammals. Studies on the bovine CA6 gene, which spans approximately 25 kb, revealed an

organization of eight exons and seven introns.[4] In this model, exon 1 contains the 5'

untranslated region (UTR) and the signal peptide, exons 2 through 7 encode the catalytic

domain, and exon 8 includes the 3' UTR and a unique C-terminal extension.[4] The human

gene follows a similar pattern, with alternative splicing leading to multiple transcript variants

and protein isoforms.[3]
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Genomic structure of the human CA6 gene.

Splice Variants
The CA6 gene undergoes alternative splicing, giving rise to several transcript variants. NCBI

has cataloged multiple variants that differ in their exon usage, particularly in the 3' coding

region. For example, one variant uses an alternate splice site that results in a protein isoform

with a longer and distinct C-terminus compared to the canonical isoform.[3] These variations

may contribute to functional diversity, although the specific roles of each isoform are not yet

fully characterized.

Regulation of CA6 Gene Expression
The expression of CA6 is highly tissue-specific, with the highest levels found in the salivary

glands.[5][6] Its regulation is complex, involving genetic polymorphisms, epigenetic

modifications, and likely a variety of transcription factors.

Transcriptional Regulation
The promoter region of the CA6 gene contains binding sites for numerous putative transcription

factors. While direct experimental validation for many of these is pending, bioinformatic

predictions provide a framework for understanding its transcriptional control.
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Predicted Transcription Factor Binding Sites: Analysis of the CA6 promoter has identified

potential binding sites for several transcription factors, including:[7]

aMEF-2 (Myocyte-specific enhancer factor 2A)

AML1a (Acute myeloid leukemia 1 protein)

c-Myb

FosB

FOXO1 (Forkhead box protein O1)

Fra-1 (Fos-related antigen 1)

JunB/JunD

MEF-2A
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Predicted transcription factors regulating the CA6 gene.

Influence of Genetic Polymorphisms
Single Nucleotide Polymorphisms (SNPs) within the CA6 gene have been shown to correlate

with the concentration of the secreted CA-VI protein in saliva, suggesting that these genetic

variations may occur in regulatory regions or affect mRNA stability and/or translation efficiency.

[2][8] One study proposed that the rs2274327 polymorphism might be linked to unidentified

genetic alterations in the promoter region that impact transcriptional efficiency.[8]
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SNP Genotype
Effect on Salivary

CA-VI Concentration
Reference

rs2274327 (C/T) TT

Significantly lower

concentration

compared to CT or

CC genotypes (p <

0.05)

[2][8]

rs2274333 (A/G) AG vs. AA

A significant

association was

observed between

genotypes and CA-VI

concentration

[2]

Epigenetic Regulation
There is emerging evidence that epigenetic mechanisms, such as DNA methylation, may play a

role in regulating CA6 expression. A recent study noted that gene methylation could affect the

salivary levels of the CA-VI protein, though the precise mechanisms and CpG sites involved

require further investigation.[3][9]

Relative Expression Levels
Quantitative analysis of carbonic anhydrase isoenzymes in human nasal mucosa has provided

data on the relative expression of CA6 compared to other family members. In this tissue, CA6

is expressed at lower levels than many other catalytically active isoforms.
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CA Isoenzyme
Relative Abundance (from most to least

abundant)

CA XII 1

CA II 2

CA VB 3

CA IV 4

CA IX 5

CA III 6

CA XIV 7

CA I 8

CA VI 9

CA VII 10

(Data adapted from a study on human nasal

mucosa)[10]

Key Experimental Protocols for CA6 Research
Studying the structure and regulation of the CA6 gene involves a variety of molecular biology

techniques. Below are detailed methodologies for key experimental approaches.

Promoter Activity Analysis via Luciferase Reporter
Assay
This assay is used to quantify the activity of the CA6 promoter and identify functional regulatory

elements.[11][12]

Methodology:

Construct Generation: The putative promoter region of the CA6 gene is amplified via PCR

from genomic DNA and cloned into a reporter plasmid (e.g., pGL3-Basic) upstream of a

luciferase gene (luc). A series of 5'-deletion constructs can be created to map the core
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promoter and identify enhancer/silencer regions. Site-directed mutagenesis is used to alter

specific transcription factor binding sites.

Cell Culture and Transfection: A suitable cell line (e.g., a human salivary gland cell line like

HSG) is cultured to ~80% confluency. Cells are co-transfected with the CA6-promoter-

luciferase construct and a control plasmid expressing a different reporter (e.g., Renilla

luciferase) under a constitutive promoter to normalize for transfection efficiency.

Cell Lysis and Assay: Approximately 24-48 hours post-transfection, cells are lysed. The

lysate is transferred to a luminometer plate.

Luminometry: Luciferase substrate is added, and the light produced from the enzymatic

reaction is measured using a luminometer. The activity of the control reporter (Renilla) is

measured subsequently.

Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase

signal to the Renilla luciferase signal. The activity of mutant or deletion constructs is

compared to the wild-type promoter to determine the functional significance of specific

regions.[13]
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Workflow for a dual-luciferase reporter assay.

Chromatin Immunoprecipitation (ChIP) Assay
ChIP followed by sequencing (ChIP-seq) is used to identify the in vivo binding sites of specific

transcription factors on the CA6 gene.[14][15]

Methodology:

Cross-linking: Cells are treated with formaldehyde to cross-link proteins (including

transcription factors) to DNA.
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Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-600

bp) using sonication or enzymatic digestion.

Immunoprecipitation: An antibody specific to the transcription factor of interest is used to

immunoprecipitate the protein-DNA complexes.

DNA Purification: The cross-links are reversed, and the DNA is purified from the precipitated

complexes.

Analysis: The purified DNA is analyzed by qPCR (ChIP-qPCR) using primers flanking a

predicted binding site or by high-throughput sequencing (ChIP-seq) to identify binding sites

across the genome.[16]

Data Interpretation: For ChIP-seq, peaks in the sequence reads that are significantly

enriched over a control (e.g., input DNA or IgG pulldown) indicate transcription factor binding

sites.

SNP Genotyping and Protein Quantification
These methods are used to correlate genetic variants with protein expression levels.

Methodology:

Sample Collection: Genomic DNA and saliva are collected from a cohort of subjects.

DNA Genotyping: Genomic DNA is genotyped for specific CA6 SNPs (e.g., rs2274327) using

a method like TaqMan® SNP Genotyping Assays.[2] This assay uses allele-specific

fluorescently labeled probes for real-time PCR.

Protein Quantification: The concentration of CA-VI in saliva samples is measured using a

specific and sensitive immunoassay, such as a time-resolved immunofluorometric assay

(IFMA).[2]

Statistical Analysis: Statistical tests (e.g., Kruskal-Wallis test) are used to determine if there

is a significant association between different genotypes and the measured salivary CA-VI

concentrations.[2]
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Conclusion and Future Directions
The genomic structure of the human CA6 gene is well-characterized, but a comprehensive

understanding of its regulatory network is still developing. Current evidence points to a

multifactorial control system involving genetic polymorphisms and a host of predicted

transcription factors. The high tissue-specificity of CA6 suggests the presence of robust, cell-

type-specific regulatory mechanisms.

Future research should focus on the experimental validation of predicted transcription factor

binding sites using techniques like ChIP-seq and luciferase reporter assays in relevant salivary

gland cell models. Elucidating the signaling pathways that modulate the activity of these

transcription factors will be crucial for understanding how CA6 expression is controlled in both

physiological and pathological states. This knowledge is essential for developing targeted

therapies for conditions related to salivary function and taste perception.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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